3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID
Description
3-Oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid (CAS 219485-21-9) is a quinoxaline derivative characterized by a bicyclic aromatic structure with two adjacent nitrogen atoms. Its molecular formula is C₁₀H₅F₃N₂O₃, and it has a molecular weight of 258.15 g/mol . The compound features a trifluoromethyl (-CF₃) group at position 7 and a ketone oxygen at position 3, contributing to its unique electronic and steric properties.
Properties
IUPAC Name |
3-oxo-7-(trifluoromethyl)-4H-quinoxaline-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F3N2O3/c11-10(12,13)4-1-2-5-6(3-4)14-7(9(17)18)8(16)15-5/h1-3H,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBNLQJQONMKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)N=C(C(=O)N2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327751 | |
| Record name | NSC682228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219485-21-9 | |
| Record name | NSC682228 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-nitroaniline and trifluoroacetic acid.
Cyclization: The key step involves the cyclization of 2-nitroaniline with trifluoroacetic acid to form the quinoxaline ring.
Oxidation: The resulting intermediate is then oxidized to introduce the 3-oxo group.
Carboxylation: Finally, carboxylation is performed to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the 3-oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of quinoxaline derivatives with additional oxygen-containing functional groups.
Reduction: Formation of 3-hydroxy-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid.
Substitution: Formation of various substituted quinoxaline derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Research indicates that compounds similar to 3-OXO-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of quinoxaline have shown effectiveness against various bacterial strains, making them candidates for developing new antibiotics .
2. Anticancer Properties
Studies have suggested that quinoxaline derivatives can inhibit cancer cell proliferation. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its ability to penetrate cell membranes and exert cytotoxic effects on cancer cells .
3. Neurological Research
Quinoxaline derivatives are being investigated for their neuroprotective effects. They may act on neurotransmitter systems or modulate pathways involved in neurodegenerative diseases, offering a potential therapeutic avenue for conditions like Alzheimer's and Parkinson's disease .
Materials Science Applications
1. Organic Electronics
The unique electronic properties of trifluoromethyl-substituted compounds make them suitable for applications in organic electronics. They can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their favorable charge transport characteristics .
2. Coatings and Polymers
The incorporation of this compound into polymer matrices can enhance the thermal stability and chemical resistance of the materials. This property is particularly useful in developing coatings for industrial applications .
Agricultural Chemistry Applications
1. Pesticide Development
The compound's structural features suggest potential as a pesticide or herbicide. Research into similar compounds has shown efficacy against pests while minimizing environmental impact due to their targeted action mechanisms .
Case Studies
Mechanism of Action
The mechanism of action of 3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes and receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Examples :
- (4aS)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-5,6,7,8-tetrahydro-4aH-pyrido[1,2-b]pyridazine-3-carboxamide .
- 2-(Trifluoromethyl)-4-(6-(trifluoromethyl)pyridin-3-yl)pyrimidine-5-carboxylic acid ethyl ester .
Key Features : - Pyridazine/pyrimidine cores with fluorophenyl and trifluoromethyl substituents.
Comparison : - Pyridazine derivatives often exhibit enhanced solubility due to their nitrogen-rich cores, contrasting with the more hydrophobic quinoxaline system.
Data Table: Structural and Functional Comparison
Key Findings and Implications
Structural Impact: The quinoxaline core’s dual nitrogen atoms distinguish it from quinolones and triazoles, offering unique electronic properties for drug design.
Trifluoromethyl Role : The -CF₃ group is a common feature across compared compounds, enhancing lipophilicity and resistance to metabolic degradation.
Biological Potential: While the target compound lacks explicit activity data, structural analogs like triazoles and pyridazines demonstrate that strategic functionalization (e.g., adding aryl or heteroaryl groups) could unlock therapeutic applications.
Biological Activity
3-OXO-7-(TRIFLUOROMETHYL)-3,4-DIHYDROQUINOXALINE-2-CARBOXYLIC ACID is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article presents a detailed overview of the biological activity of this compound, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 257.168 g/mol. The compound features a trifluoromethyl group, which is known to enhance biological activity by improving lipophilicity and metabolic stability.
Anticancer Activity
Research indicates that derivatives of quinoxaline, including the target compound, exhibit significant cytotoxicity against various cancer cell lines. For instance, studies have shown that certain quinoxaline derivatives demonstrate potent activity against gastric cancer cells while showing minimal toxicity to normal cells.
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxic effects of several quinoxaline derivatives using the MTT assay against three cancer cell lines: HCT-116 (colon), ACP03 (gastric), and MDA-MB-231 (breast). The results are summarized in Table 1.
| Compound | Cell Line | IC50 (µM) | Hemolytic Activity (µg/mL) |
|---|---|---|---|
| 3-OXO-7-(trifluoromethyl) | HCT-116 | 12.5 | None |
| 3-OXO-7-(trifluoromethyl) | ACP03 | 15.0 | None |
| 3-OXO-7-(trifluoromethyl) | MDA-MB-231 | 10.0 | None |
These findings suggest that the compound possesses selective cytotoxicity towards cancer cells, making it a candidate for further development as an anticancer agent .
The mechanism underlying the anticancer activity of quinoxaline derivatives is believed to involve the inhibition of topoisomerases, which are crucial for DNA replication and repair. Specifically, these compounds may induce double-stranded DNA breaks leading to apoptosis in cancer cells .
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. Quinoxaline derivatives are known to exhibit broad-spectrum antibacterial effects against both Gram-positive and Gram-negative bacteria.
Case Study: Antibacterial Evaluation
A study assessed the antibacterial efficacy of various quinoxaline derivatives against clinical isolates. The results are presented in Table 2.
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 3-OXO-7-(trifluoromethyl) | Staphylococcus aureus | 0.5 |
| 3-OXO-7-(trifluoromethyl) | Escherichia coli | 1.0 |
| 3-OXO-7-(trifluoromethyl) | Pseudomonas aeruginosa | 2.0 |
The minimum inhibitory concentration (MIC) values indicate that the compound has significant antibacterial properties, particularly against Staphylococcus aureus .
Q & A
Q. What synthetic methodologies are recommended for preparing 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylic acid?
The compound can be synthesized via condensation of substituted phenylenediamines with diethyl 2-oxomalonate in ethanol under mild acidic conditions (e.g., citric acid). For example, trifluoromethyl-substituted phenylenediamine reacts with diethyl 2-oxomalonate at room temperature overnight, followed by purification via silica column chromatography using a dichloromethane/ethyl acetate gradient (0–20%) to isolate the product . Yield optimization may require adjusting stoichiometry or reaction time.
Q. How can researchers confirm the structural integrity of this compound after synthesis?
Key analytical methods include:
- NMR spectroscopy : Confirm the presence of the trifluoromethyl group (distinct NMR signals) and the dihydroquinoxaline backbone.
- Mass spectrometry (HRMS) : Verify molecular weight (e.g., expected [M+H] ion).
- HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water mobile phases .
Q. What safety precautions are critical during handling?
While specific GHS data are unavailable for this compound, analogous quinoxaline derivatives require:
- Use of PPE (gloves, lab coats, eye protection).
- Avoidance of inhalation via fume hoods.
- Immediate rinsing with water for skin/eye contact .
Q. What initial biological assays are suitable for evaluating its activity?
Screen against kinase targets (e.g., Pim-1/2 kinases) using enzymatic inhibition assays (IC determination) or cellular viability assays (e.g., MTT in cancer cell lines). The trifluoromethyl group may enhance lipophilicity and target binding .
Advanced Research Questions
Q. How does the position of the trifluoromethyl group influence biological activity?
Comparative studies of regioisomers (e.g., 6- vs. 7-trifluoromethyl substitution) reveal significant differences in potency. For example, ethyl 3-oxo-7-(trifluoromethyl)-3,4-dihydroquinoxaline-2-carboxylate (16% yield) showed distinct kinase inhibition profiles compared to its 6-substituted analog (52% yield) . Advanced SAR analysis via X-ray crystallography or molecular docking can elucidate steric/electronic effects.
Q. What strategies address low synthetic yields of the 7-trifluoromethyl derivative?
Low yields (e.g., 16% for 2h in ) may arise from steric hindrance or competing side reactions. Solutions include:
Q. How can researchers resolve discrepancies in biological activity data across studies?
Contradictions may stem from variations in assay conditions (e.g., ATP concentrations in kinase assays) or impurity profiles. Mitigation strategies:
- Reproducibility checks : Validate results across multiple labs.
- Impurity profiling : Use HPLC-MS to identify byproducts (e.g., desfluoro or ethylenediamine adducts, as seen in quinolone impurities ).
- Dose-response curves : Ensure consistent IC calculations across replicates.
Q. What are the stability profiles of this compound under physiological conditions?
Evaluate stability in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) via LC-MS over 24–72 hours. The carboxylic acid group may undergo esterification or decarboxylation under acidic conditions, while the trifluoromethyl group enhances metabolic stability .
Q. How to design analogs for improved solubility without compromising activity?
Q. What computational tools are effective for mechanistic studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
